methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate involves several steps. The reaction conditions typically involve the use of palladium catalysts, ligands, and appropriate solvents under controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction parameters and purification techniques .
Chemical Reactions Analysis
Methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its unique photophysical properties make it useful in material science for the development of new materials with specific optical characteristics .
Mechanism of Action
The mechanism of action of methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share similar structural motifs but differ in their functional groups and specific applications .
Properties
IUPAC Name |
methyl 2-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3/c1-23-15(22)10-4-2-3-5-11(10)18-14(21)12-6-13-17-7-9(16)8-20(13)19-12/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONENCKZISJXJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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